In Vitro Potency vs Daptomycin Against C. difficile
Surotomycin demonstrates significantly improved in vitro activity compared with its parent compound daptomycin against C. difficile clinical isolates. In a structure-activity relationship study, surotomycin exhibited an MIC90 of 0.5 μg/mL against a panel of C. difficile strains including epidemic NAP1/027 isolates, whereas daptomycin showed an MIC90 of 2 μg/mL [1]. This represents a 4-fold improvement in potency. Furthermore, against laboratory-derived daptomycin-resistant Enterococcus faecium, surotomycin maintained an MIC of 4 μg/mL compared with daptomycin's MIC of >32 μg/mL [2]. Surotomycin also demonstrated an MIC serum shift of 4-fold, comparable to daptomycin's 2-fold shift, indicating similar protein binding behavior [2].
| Evidence Dimension | MIC90 against C. difficile clinical isolates |
|---|---|
| Target Compound Data | MIC90 = 0.5 μg/mL |
| Comparator Or Baseline | Daptomycin: MIC90 = 2 μg/mL |
| Quantified Difference | 4-fold lower MIC90 (0.5 vs 2 μg/mL) |
| Conditions | Agar dilution using Brucella agar supplemented with 50 mg/L CaCl₂; panel of 30 C. difficile strains including NAP1 epidemic strains |
Why This Matters
This 4-fold potency advantage over daptomycin against C. difficile supports surotomycin's selection for CDI-targeted research and development over its parent lipopeptide.
- [1] Yin N, Li J, He Y, et al. Structure–activity relationship studies of a series of semisynthetic lipopeptides leading to the discovery of surotomycin, a novel cyclic lipopeptide being developed for the treatment of Clostridium difficile-associated diarrhea. J Med Chem. 2015;58(12):5137-5142. View Source
- [2] He Y, Li J, Yin N, et al. The newly formed analogs were screened against a panel of 30 strains of C. difficile and laboratory-derived, daptomycin-resistant enterococci. Supplementary data to: Structure–activity relationship studies of a series of semisynthetic lipopeptides leading to the discovery of surotomycin. 2015. View Source
